N-(4-chlorophenyl)-hexane-1,6-diamine
Description
N-(4-chlorophenyl)-hexane-1,6-diamine is a substituted diamine featuring a hexane backbone with a 4-chlorophenyl group attached to one terminal amine. This compound is structurally characterized by its aliphatic chain and aromatic substituent, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H19ClN2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,15H,1-4,9-10,14H2 |
InChI Key |
VRYNLSMWGRASOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCCCN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
N1-(Pyridin-2-yl)hexane-1,6-diamine (Compound 2)
- Structure : Replaces the 4-chlorophenyl group with a pyridin-2-yl moiety.
- Reactivity: The pyridine ring introduces basicity and hydrogen-bonding capability, influencing its role as a ligand or intermediate in medicinal chemistry.
- Applications : Primarily employed in drug discovery for its ability to form stable complexes with heterocyclic systems.
Hexane-1,6-diamine in Polyphosphamide Resin (PAR)
- Structure : Unmodified hexane-1,6-diamine linked via N–P bonds in a polymer network.
- Reactivity : The primary amines participate in crosslinking with phosphoryl trichloride, forming a branched, porous structure ideal for supercapacitor materials .
- Applications : Contrasts with N-(4-chlorophenyl)-hexane-1,6-diamine, as the latter’s aromatic substituent may hinder polymer network formation due to steric or electronic effects.
Pentane-1,5-diamine
- Structure : Shorter aliphatic chain (C5 vs. C6).
- Physicochemical Properties : Reduced chain length decreases flexibility and melting point, impacting industrial processing. A patent highlights specialized methods for transporting pentane-1,5-diamine compared to hexane-1,6-diamine derivatives, likely due to differences in volatility or stability .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Effects : The 4-chlorophenyl group in this compound likely reduces nucleophilicity at the amine termini compared to unmodified hexane-1,6-diamine, affecting its utility in polymerization reactions .
- Biological Activity : Pyridinyl analogs (e.g., Compound 2) demonstrate enhanced binding to biological targets, suggesting that this compound could be optimized for similar pharmacological roles with improved lipophilicity .
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